8-Methyltetradecanoyl-CoA

Branched-chain fatty acid metabolism Acyl-CoA synthetase specificity Beta-oxidation

Researchers require authentic branched-chain acyl-CoAs to probe enzyme selectivity-unbranched or α-methyl analogs yield non-comparable kinetic data. 8-Methyltetradecanoyl-CoA (C36H64N7O17P3S, MW 991.92) solves this with a defined C8 methyl branch. - Application: Substrate for peroxisomal thioesterases (e.g., Pte1p) & human LCAD; authentic LC-MS/MS standard for branched acyl-CoAs. - Advantage: Avoids AMACR-dependent racemization required for C2-branched isomers, enabling clean kinetic comparisons. - Supply: Packaged for direct use in mitochondrial beta-oxidation pathway studies.

Molecular Formula C36H64N7O17P3S
Molecular Weight 991.9 g/mol
Cat. No. B15549470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyltetradecanoyl-CoA
Molecular FormulaC36H64N7O17P3S
Molecular Weight991.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N7O17P3S/c1-5-6-7-10-13-24(2)14-11-8-9-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)
InChIKeyDFSXESOMPBYGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyltetradecanoyl-CoA Product Overview


8-Methyltetradecanoyl-CoA is a long-chain branched-chain acyl-coenzyme A (acyl-CoA) thioester formed by the conjugation of coenzyme A with 8-methyltetradecanoic acid [1]. It serves as an activated intermediate in the mitochondrial import and β-oxidation of anteiso-type methyl-branched fatty acids, enabling the study of structure-dependent enzyme recognition and metabolic flux [2]. The compound is commercially available as a research-grade biochemical from multiple vendors in defined pack sizes [3].

β
Mitochondrial beta-oxidation studies with branched-chain substrate probes
P
Peroxisomal thioesterase activity characterization in eukaryotic models
C
Carnitine shuttle and acylcarnitine profiling workflows

8-Methyltetradecanoyl-CoA: Why It Cannot Be Replaced


The methyltetradecanoyl-CoA family comprises multiple positional isomers (methyl substituent at C2, C4, C6, C8, C10, C12, etc.), each presenting a distinct three-dimensional acyl chain architecture to enzymes involved in fatty acid activation, transport, and β-oxidation [1]. These structural variations directly influence substrate binding affinity, catalytic turnover, and the downstream metabolic fate of the acyl moiety [2]. Substituting one isomer for another without experimental validation introduces uncontrolled variables that can confound kinetic measurements, flux analyses, and inhibitor screening outcomes. The following evidence quantifies key differentiation dimensions that justify compound-specific selection.

Straight-chain analog (tetradecanoyl-CoA)
Target: C8 methyl branch
Substitute: no methyl branch
LCAD substrate engagement and metabolic flux profiles may differ from unbranched long-chain CoAs, altering oxidation kinetics.
α-methyl isomer (2-methyltetradecanoyl-CoA)
Target: internal C8 methyl
Substitute: methyl at C2 position
Alpha-methyl branched CoAs require AMACR-mediated racemization and stereospecific beta-oxidation; internal branches bypass this constraint, leading to non-comparable enzyme routing.

8-Methyltetradecanoyl-CoA Comparative Data


Peroxisomal Thioesterase Specificity for Branched Acyl-CoAs

The 8-methyl substituent on the tetradecanoyl chain places the branch point at a specific distance from the carboxyl terminus, altering the three-dimensional conformation presented to acyl-CoA synthetases and β-oxidation enzymes. The C10 isomer (10-Methyltetradecanoyl-CoA) differs in branch position by two carbon atoms [1]. While direct kinetic data for these specific isomers are limited, class-level evidence demonstrates that branched-chain acyl-CoA synthetases and carnitine palmitoyltransferases exhibit chain-length and branch-position specificity that governs substrate channeling into mitochondrial vs. peroxisomal oxidation pathways [2]. The 8-methyl isomer is predicted to enter the mitochondrial β-oxidation pathway with a distinct acyl-carnitine intermediate (8-methyltetradecanoylcarnitine) compared to the C10 isomer (10-methyltetradecanoylcarnitine) [1][3].

Peroxisomal Thioesterase Specificity
Class-level inference
High activity toward 8-methyl-nonanoyl-CoA
vs. variable straight-chain substrate activity
Supports peroxisomal branched-chain substrate profiling
Data to verify with 8-methyltetradecanoyl-CoA
Branched-chain fatty acid metabolism Acyl-CoA synthetase specificity Beta-oxidation

LCAD Binding Cavity for Branched Acyl-CoAs

Computational predictions indicate that the position of the methyl branch on the acyl chain influences the overall hydrophobicity of the CoA thioester. 8-Methyltetradecanoyl-CoA has a predicted logP value of 2.01 (ALOGPS) [1], while the C10 isomer (10-Methyltetradecanoyl-CoA) has a predicted XLogP3 value of 0.9 [2]. This ~1.1-unit difference suggests that the 8-methyl isomer is more lipophilic, which may affect its partitioning into lipid membranes, its solubility in aqueous assay buffers, and its interactions with hydrophobic enzyme binding pockets.

LCAD Binding Cavity
Class-level inference
Expanded pocket (Pro132) accommodates branched substrates
MCAD: narrower channel
Explains distinct metabolic routing of branched vs. straight-chain CoAs
Structural data from human LCAD crystals
Lipophilicity Membrane permeability Solubility ADME

Chain-Length Specificity of CrAT and CPT2

8-Methyltetradecanoyl-CoA is stocked by multiple established vendors with defined pack sizes: TargetMol offers 10 mg and 50 mg quantities ; MedChemExpress provides 50 mg, 100 mg, and 250 mg options [1]. In contrast, other methyltetradecanoyl-CoA isomers (e.g., 11-Methyltetradecanoyl-CoA, 13-Methyltetradecanoyl-CoA) are listed by fewer suppliers, often with limited stock or inquiry-only availability [2]. This broader commercial availability reduces lead times and procurement risk for time-sensitive experiments.

CrAT and CPT2 Chain-Length Specificity
Class-level inference
Predicted CPT2 substrate (long-chain)
CrAT: active on C2–C10 only
Confirms carnitine shuttle enzyme selection based on chain length
In vitro ESI-MS/MS data
Research reagents Procurement Supply chain Inventory

8-Methyltetradecanoyl-CoA Applications


Peroxisomal Thioesterase Activity Probe

Investigators requiring a defined branched-chain acyl-CoA substrate to probe the branch-position tolerance of acyl-CoA synthetases (e.g., ACSL isoforms) or carnitine palmitoyltransferases (CPT1/CPT2) should select 8-Methyltetradecanoyl-CoA. The C8 methyl branch provides a distinct structural variant relative to C10 or C12 isomers, enabling structure-activity relationship (SAR) studies [1]. This compound is particularly valuable when paired with its positional isomers to map enzyme active site geometry and substrate channeling [2].

LCAD vs. MCAD Substrate Discrimination

8-Methyltetradecanoyl-CoA serves as a defined precursor for generating 8-methyltetradecanoylcarnitine, a transport intermediate that can be monitored to quantify carnitine shuttle efficiency and mitochondrial β-oxidation rates [1]. The specific branch position influences the pattern of acetyl-CoA and propionyl-CoA generation, making this compound useful for metabolic flux studies in inherited metabolic disorder models and obesity research.

Acylcarnitine Profiling and Carnitine Shuttle

Analytical chemists developing targeted lipidomics methods for branched-chain acyl-CoA profiling require authentic standards of individual positional isomers. 8-Methyltetradecanoyl-CoA, with its multi-vendor commercial availability , offers a reliable standard for method validation, retention time calibration, and fragmentation pattern determination, enabling accurate quantification of anteiso-fatty acyl-CoA species in biological matrices.

Application
Selection Property
Validation Focus
Peroxisomal thioesterase probe
Branched-chain acyl-CoA substrate
Pte1p homolog activity profiling
LCAD vs. MCAD discrimination
Internal methyl branch probe
LCAD substrate-binding kinetics
Acylcarnitine profiling
Long-chain (>C12) acyl-CoA
CPT2-dependent acylcarnitine synthesis
Branched-chain metabolomics standard
Defined methyl-branched structure
LC-MS/MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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